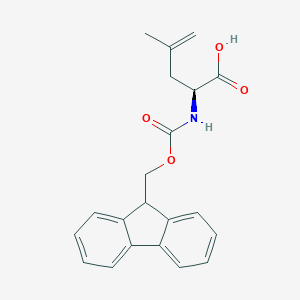

Fmoc-4,5-dehydro-l-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPKUMKKSBZRL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427199 | |

| Record name | fmoc-4,5-dehydro-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87720-55-6 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87720-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | fmoc-4,5-dehydro-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of Fmoc-4,5-dehydro-L-leucine, a key building block in modern peptide science.

This compound is a protected, unsaturated amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and protein engineering.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the 4,5-dehydro-L-leucine core imparts unique conformational constraints and potential for enhanced biological activity and stability to synthetic peptides.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white powder with a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol .[2][3][4] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 87720-55-6 | [2][4] |

| Molecular Formula | C₂₁H₂₁NO₄ | [2][3][4] |

| Molecular Weight | 351.4 g/mol | [2][3][4] |

| Appearance | White powder | [2] |

| Melting Point | 127-133 °C | [2] |

| Purity | ≥95% (typically ≥97-99% by HPLC) | [2][3][4] |

| Optical Rotation | [α]D24 = -18 ± 2° (c=1 in DMF) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis of this compound: An Experimental Protocol

Materials:

-

4,5-dehydro-L-leucine

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4,5-dehydro-L-leucine (1 equivalent) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.

-

Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

-

Extraction: Extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unsaturated nature of the dehydroleucine residue can introduce conformational rigidity and resistance to enzymatic degradation in the resulting peptide.

General SPPS Cycle for Incorporating this compound:

This protocol outlines a standard manual SPPS cycle on a rink amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate this compound (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with shaking.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Drug Development and Biological Activity

The incorporation of this compound into peptides is a strategic approach in drug development to enhance their therapeutic potential. Peptides containing dehydroamino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[5] Furthermore, the conformational constraints imposed by the double bond can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[6] While no specific signaling pathways are directly modulated by this compound itself, its inclusion in peptide-based drug candidates can significantly impact their overall pharmacological profile.

Peptides containing dehydroleucine have been found in various naturally occurring bioactive compounds, often exhibiting antimicrobial, antifungal, and antitumor activities.[5] The unique structural features conferred by the dehydroleucine residue are often crucial for their biological function.[5]

Caption: Role of this compound in drug development.

References

Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers

CAS Number: 87720-55-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-4,5-dehydro-L-leucine. This non-proteinogenic amino acid derivative is a valuable building block in peptide synthesis, offering unique structural features that can enhance the biological activity and stability of peptides.

Core Compound Data

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a double bond between the gamma and delta carbons of the leucine side chain.[1][2] This unsaturation introduces conformational rigidity and potential for further chemical modification.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 87720-55-6 | [1][3] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][3] |

| Molecular Weight | 351.4 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Melting Point | 127-133 °C | [1] |

| Purity | ≥95% to ≥99% (HPLC) | [1][3][4] |

| Optical Rotation | [α]D24 = -18 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Drug Development

The unique structural characteristics of this compound make it a valuable tool in various research and development areas:

-

Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced stability and bioactivity.[1][2]

-

Drug Development: The incorporation of this unsaturated amino acid can improve the pharmacokinetic properties of peptide-based drugs.[1]

-

Bioconjugation: The double bond in the side chain can potentially be used as a handle for bioconjugation, allowing the attachment of other molecules.

-

Protein Engineering: Introducing this residue into proteins can alter their structure and function, aiding in protein engineering studies.

-

Cancer Research: Peptides containing dehydro-leucine are being explored for their potential in developing targeted cancer therapies.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: For example, a solution of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure® in DMF. Other common coupling agents include HBTU, HATU, and PyBOP.[5][6]

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diisopropyl ether (IPE)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. The coupling time may need to be optimized. Monitoring the reaction with a ninhydrin test is recommended.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diisopropyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Coupling: For unsaturated amino acids, the choice of coupling reagent and conditions is crucial to avoid potential side reactions, such as addition to the double bond or racemization.[7] It is advisable to use milder activation conditions and to monitor the coupling reaction closely. The use of coupling reagents like HATU or HCTU, which are known for their efficiency and lower racemization potential, could be beneficial.[5]

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conceptual Applications of this compound

This diagram outlines the logical relationships between the properties of this compound and its applications.

Caption: Conceptual overview of the applications derived from the core properties of this compound.

References

In-Depth Technical Guide on Fmoc-4,5-dehydro-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4,5-dehydro-L-leucine is a protected, unsaturated derivative of the essential amino acid L-leucine, with a molecular weight of 351.4 g/mol .[1][2][3][4][5] This non-proteinogenic amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The introduction of the dehydro-leucine residue can enhance the stability and bioactivity of peptides, making it a compound of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, including detailed experimental protocols and a discussion of its relevance in biological signaling pathways.

Core Properties and Data

This compound is a white to off-white powder.[4] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 351.4 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][4][5] |

| CAS Number | 87720-55-6 | [1][4][5] |

| Purity | Typically ≥95% | [5] |

| Melting Point | 127-133 °C | [2] |

| Storage Temperature | 0-8 °C | [2] |

Synthesis of this compound

Experimental Protocol: N-Fmoc Protection of 4,5-dehydro-L-leucine

Materials:

-

4,5-dehydro-L-leucine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve 4,5-dehydro-L-leucine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir the mixture until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone portion-wise over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

-

Extraction: Extract the product from the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 1/2 volume of the organic layer) and brine (1 x 1/2 volume of the organic layer).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.

-

Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene) to achieve higher purity.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile and can be removed under mild conditions, which is a key advantage of this strategy.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: e.g., HCTU, HBTU, or HATU

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 3-5 minutes and drain.

-

Repeat the deprotection treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Caption: General workflow for an SPPS cycle incorporating this compound.

Biological Relevance and Signaling Pathways

While specific quantitative biological data for this compound is not extensively documented, the parent amino acid, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR pathway is a complex signaling network. Leucine is sensed by the cell and, through a series of protein interactions, leads to the activation of mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

The introduction of a dehydro-leucine residue into a peptide could potentially modulate its interaction with cellular targets, including those involved in the mTOR pathway. Further research is needed to elucidate the specific effects of this compound and peptides containing this residue on cellular signaling.

Caption: Simplified overview of the L-leucine-mediated mTOR signaling pathway.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its unique unsaturated structure offers the potential to create peptides with enhanced stability and novel biological activities. The well-established methods for Fmoc-based solid-phase peptide synthesis can be readily applied to incorporate this non-proteinogenic amino acid into peptide sequences. While the direct biological effects of this compound are still an area for further investigation, the known role of L-leucine in critical signaling pathways like mTOR suggests that peptides containing this dehydro-leucine analog could have interesting and potentially therapeutic applications. This guide provides a foundational understanding for researchers to explore the potential of this compound in their own work.

References

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[1] The Fmoc group generally imparts good solubility in a range of organic solvents.[1] However, the polarity and functional groups of the amino acid side chain can significantly influence the overall solubility profile. For Fmoc-4,5-dehydro-L-leucine, the unsaturated bond in the leucine side chain may slightly alter its polarity compared to the saturated analog, Fmoc-L-leucine.

Polar aprotic solvents are particularly effective at dissolving Fmoc-amino acids and are widely used in solid-phase peptide synthesis (SPPS).[1][2] These solvents are adept at solvating the peptide backbone and the Fmoc protecting group.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively published. However, data for the closely related compound, Fmoc-L-leucine, can provide a useful approximation. Fmoc-L-leucine is reported to be soluble in ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL.[3][4] It is sparingly soluble in aqueous buffers, with a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol and PBS (pH 7.2).[3][4]

Based on general principles of Fmoc-amino acid solubility and data from suppliers, a qualitative assessment of this compound solubility is presented below.

| Solvent | Solvent Type | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[1] A stock solution of this compound can be prepared in DMF.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | Often used as an alternative to DMF in SPPS.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (Expected) | Another common solvent for dissolving Fmoc-amino acids.[3][6] |

| Ethanol | Polar Protic | Soluble (Expected) | Fmoc-L-leucine is soluble in ethanol.[3][4] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate Solubility (Expected) | Less commonly used as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate Solubility (Expected) | Used in some "green" SPPS protocols, but may have lower solvating power than DMF or NMP.[1] |

| Water | Polar Protic | Sparingly Soluble | Fmoc-protected amino acids are generally poorly soluble in water.[7] |

Note: Solubility can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Materials:

-

This compound

-

Selected solvents of interest

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations should be prepared in the solvent of interest. These will be used to generate a calibration curve.[1]

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[1]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24-48 hours.[1]

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. FMOC-4,5-dehydro-L-Leu-OH *CAS 87720-55-6* | AAT Bioquest [aatbio.com]

- 6. reddit.com [reddit.com]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Fmoc-4,5-dehydro-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to Fmoc-4,5-dehydro-L-leucine, a valuable unsaturated amino acid derivative used in peptide synthesis and drug discovery. The information is curated to assist researchers in the unambiguous identification and application of this compound.

Physicochemical Properties

This compound is a white solid with the following known properties:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | |

| Molecular Weight | 351.4 g/mol | [1] |

| Melting Point | 127-133 °C | |

| CAS Number | 87720-55-6 | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be expected to show characteristic signals for the Fmoc group and the dehydroleucine side chain.

-

Fmoc Group: Multiple signals between 7.2 and 7.8 ppm corresponding to the aromatic protons of the fluorenyl moiety. A multiplet around 4.2-4.5 ppm for the CH and CH₂ protons of the fluorenylmethoxycarbonyl group.

-

Dehydroleucine Side Chain: Signals in the olefinic region (around 4.8-5.5 ppm) for the vinylic protons of the 4,5-double bond. A signal for the α-proton (CH) adjacent to the nitrogen, likely appearing as a multiplet around 4.0-4.5 ppm. Signals for the methyl protons, which would appear as singlets or doublets in the upfield region (around 1.7-1.9 ppm).

-

Amide and Carboxylic Acid Protons: A broad singlet for the NH proton, typically in the region of 5.0-8.0 ppm, and a very broad singlet for the carboxylic acid proton, usually above 10 ppm.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups (around 170-176 ppm), aromatic carbons of the Fmoc group (around 120-145 ppm), the carbons of the double bond in the dehydroleucine side chain (in the olefinic region), and the aliphatic carbons of the Fmoc and amino acid moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | 3400-3200 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic Acid & Amide) | 1760-1670 |

| C=C stretch (Olefinic) | 1680-1620 |

| C=C stretch (Aromatic) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show the molecular ion peak corresponding to the compound's molecular weight.

| Ion | Expected m/z |

| [M+H]⁺ | ~352.15 |

| [M+Na]⁺ | ~374.13 |

| [M-H]⁻ | ~350.14 |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not provided in the searched literature, a general procedure can be adapted from established methods for the synthesis of Fmoc-protected unsaturated amino acids.

General Synthesis of Fmoc-Protected Unsaturated Amino Acids

A common route involves the dehydration of a corresponding β-hydroxy amino acid precursor.

Materials:

-

β-hydroxy-L-leucine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., dioxane, acetone, water)

-

Dehydrating agent (e.g., carbodiimide such as EDC or DCC, or other reagents like Martin's sulfurane)

-

Acids and bases for pH adjustment and workup (e.g., HCl, saturated sodium bicarbonate solution)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Fmoc Protection: The β-hydroxy-L-leucine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water or acetone and water) containing a base. Fmoc-Cl or Fmoc-OSu is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

Workup and Isolation of Fmoc-β-hydroxy-L-leucine: The reaction mixture is typically acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude Fmoc-protected β-hydroxy amino acid.

-

Dehydration: The purified Fmoc-β-hydroxy-L-leucine is dissolved in an appropriate solvent, and a dehydrating agent is added. The reaction conditions (temperature, time) will depend on the specific reagent used.

-

Final Workup and Purification: After the dehydration is complete, the reaction mixture is worked up to remove the reagents and byproducts. The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization.

General Protocol for Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to assign the chemical shifts, determine coupling constants, and integrate the proton signals.

IR Spectroscopy:

-

Prepare a sample of the compound, for example, as a KBr pellet or a thin film from a volatile solvent.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

Synthesis of Fmoc-4,5-dehydro-L-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Pathway

The synthesis of Fmoc-4,5-dehydro-L-leucine can be achieved through a five-step sequence starting from the readily available amino acid, L-leucine. The overall strategy involves the protection of the functional groups, introduction of unsaturation in the side chain, and final N-terminal protection with the Fmoc group.

The proposed synthetic route is as follows:

-

Esterification of L-leucine: The carboxylic acid of L-leucine is first protected as a methyl ester to prevent its interference in subsequent reactions.

-

N-Boc Protection: The amino group of the L-leucine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group.

-

Allylic Bromination: A bromine atom is introduced at the 4-position of the leucine side chain via a radical-initiated allylic bromination.

-

Dehydrohalogenation and Deprotection: The bromine is eliminated to form the 4,5-double bond, and the Boc and methyl ester protecting groups are removed.

-

N-Fmoc Protection: The final step is the selective protection of the amino group of 4,5-dehydro-L-leucine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocols

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

This procedure describes the esterification of L-leucine using thionyl chloride in methanol.

Materials:

-

L-Leucine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1.0 eq) in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-leucine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-leucine Methyl Ester

This protocol details the N-protection of the amino ester with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-Leucine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution to neutralize the hydrochloride and create basic conditions.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

-

Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, separate the organic layer. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-leucine methyl ester.

Step 3: Synthesis of 4-Bromo-N-Boc-L-leucine Methyl Ester

This step introduces a bromine atom at the allylic position using N-bromosuccinimide (NBS) in a Wohl-Ziegler reaction.

Materials:

-

N-Boc-L-leucine methyl ester

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous solvent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents like acetonitrile can be considered).

Procedure:

-

Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. The reaction can be initiated with a UV lamp if necessary.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct precipitates out of the solution.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography.

Step 4: Synthesis of 4,5-dehydro-L-leucine

This procedure involves the elimination of HBr to form the double bond and subsequent hydrolysis of the protecting groups.

Materials:

-

4-Bromo-N-Boc-L-leucine methyl ester

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Elimination: Dissolve the crude 4-bromo-N-Boc-L-leucine methyl ester (1.0 eq) in THF.

-

Add DBU (1.5 eq) to the solution and stir the mixture at room temperature. Monitor the dehydrohalogenation by TLC.

-

Hydrolysis: Once the elimination is complete, add a solution of lithium hydroxide (2.0 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature until the hydrolysis of the ester and Boc group is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 6-7 with 1M HCl.

-

The crude 4,5-dehydro-L-leucine can be purified by ion-exchange chromatography.

Step 5: Synthesis of this compound

The final step is the N-Fmoc protection of the unsaturated amino acid.

Materials:

-

4,5-dehydro-L-leucine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4,5-dehydro-L-leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise at room temperature.

-

Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product, this compound. Please note that yields for the intermediate steps are not provided as this is a composite protocol and would be highly dependent on experimental execution and purification efficiency.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 351.4 g/mol | [1][2] |

| Appearance | White to off-white powder | N/A |

| Purity (by HPLC) | ≥95% | [3] |

| Melting Point | Not available | N/A |

| Optical Rotation | Not available | N/A |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Protecting Group Strategy

The choice and sequence of protecting groups are critical for the success of this synthesis. The following diagram illustrates the logic behind the protection and deprotection steps.

Caption: Protecting group strategy for the synthesis.

Conclusion

This technical guide provides a detailed, albeit composite, synthetic route for this compound, a valuable building block for peptide and medicinal chemistry. The outlined protocols are based on well-established chemical transformations and offer a practical approach for researchers to produce this non-canonical amino acid. Successful synthesis will rely on careful execution of each step and diligent monitoring of the reactions, followed by appropriate purification of intermediates and the final product. The provided workflows and data tables serve as a comprehensive resource for scientists and professionals in the field of drug development.

References

Fmoc-4,5-Dehydro-L-leucine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-4,5-dehydro-L-leucine. Understanding these parameters is critical for maintaining the purity and reactivity of this key building block in solid-phase peptide synthesis (SPPS), ensuring the integrity of synthesized peptides for research and therapeutic applications.

Chemical Properties and Stability

This compound is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an unsaturated bond in the side chain. This unique structure, while beneficial for introducing conformational constraints in peptides, also presents specific stability considerations.

The stability of this compound is influenced by several factors, primarily the lability of the Fmoc group and the reactivity of the carbon-carbon double bond.

-

Fmoc Group Stability : The Fmoc protecting group is notoriously sensitive to basic conditions.[] It is readily cleaved by secondary amines, such as piperidine, which is a fundamental step in SPPS.[2] However, prolonged exposure to even weak bases or tertiary amines can lead to premature deprotection, generating impurities of the free amine.[2] Conversely, the Fmoc group is stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in an orthogonal protection strategy.[3][4]

-

Impurities and Long-Term Stability : The presence of impurities, such as free amino acids or acetic acid, can compromise the long-term stability of the compound.[5] Free amino acids can potentially catalyze the degradation of the Fmoc group, while residual acetic acid can lead to chain termination during peptide synthesis.[5]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The primary goals are to protect the compound from moisture, oxygen, and conditions that can cleave the Fmoc group.

Storage Conditions

As a solid, this compound should be stored in a cool, dry, and dark environment. Recommendations from various suppliers are summarized in the table below.

| Parameter | Condition | Notes | Source(s) |

| Form | Lyophilized powder or crystalline solid | Shipped with blue ice or at room temperature. | [6][7] |

| Short-Term Storage | 4°C | Recommended for up to one week. | [6] |

| Long-Term Storage | -20°C to -80°C | Recommended for up to 6 months for lyophilized form. | [6] |

| 0-8°C | General recommendation from some suppliers. | [3] | |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Recommended for stock solutions in organic solvents. | [7][8] |

| Moisture | Desiccated environment | Protect from moisture to prevent hydrolysis. | General Recommendation |

| Light | Protect from light | Store in an opaque container. | General Recommendation |

Handling Procedures

-

Aliquoting : Upon receipt, it is advisable to aliquot the powder into smaller, single-use vials to avoid repeated opening of the main container and minimize exposure to atmospheric moisture and oxygen.[6]

-

Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially degrade the compound.[6]

-

Dissolution : When preparing solutions, use anhydrous solvents. For stock solutions in organic solvents like DMF, DMSO, or ethanol, it is best practice to purge the solution with an inert gas before sealing and storing.[7][8]

-

Aqueous Solutions : Aqueous solutions of Fmoc-protected amino acids are not recommended for storage for more than one day due to the potential for hydrolysis and microbial growth.[7][8]

-

General Precautions : Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[7][8]

Analytical Methods for Purity and Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for long-term storage or when troubleshooting peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for this purpose.[6]

| Method | Principle | Typical Conditions | Detection |

| Reverse-Phase HPLC | Separation based on hydrophobicity. | Mobile Phase: Gradient of acetonitrile and water with 0.1% TFA.Column: C18 | UV absorbance at ~265 nm and ~300 nm for the Fmoc group.[3] |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative separation. | Stationary Phase: Silica gel plate.Mobile Phase: Dichloromethane/Methanol or Chloroform/Methanol/Acetic Acid mixtures. | UV Light (254 nm): The Fmoc group appears as a dark spot.Ninhydrin Stain: Detects free amino groups (impurities) as purple spots.[6] |

| Chiral HPLC | Separation of enantiomers. | Specialized chiral stationary phases (e.g., carbohydrate-based). | UV absorbance.[9] |

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: 30-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 265 nm.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Potential Degradation Pathways and Logical Workflows

While specific degradation products for this compound are not extensively documented, potential pathways can be inferred from its chemical structure.

Caption: Potential degradation pathways for this compound.

A logical workflow for the handling and storage of this compound is essential to maintain its integrity.

References

- 2. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Purity Analysis of Fmoc-4,5-dehydro-L-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4,5-dehydro-L-leucine is a crucial building block in the synthesis of specialized peptides, offering unique conformational constraints and the potential for post-translational modifications. The purity of this reagent is paramount to ensure the successful synthesis of the target peptide with high fidelity and yield. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including High-Performance Liquid Chromatography (HPLC), chiral HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data presentation are included to assist researchers in implementing robust quality control measures.

Introduction

(9-Fluorenylmethoxy)carbonyl-4,5-dehydro-L-leucine (this compound) is an unsaturated amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The presence of the double bond in the leucine side chain introduces a rigid structure that can influence the secondary structure of peptides. The purity of this building block is a critical factor, as impurities can lead to the formation of deletion sequences, side-reaction products, and diastereomeric peptides, complicating purification and potentially affecting the biological activity of the final product.

This guide outlines the key analytical techniques for the comprehensive purity assessment of this compound, covering chemical purity, enantiomeric purity, and identity confirmation.

Quantitative Purity Data

The purity of commercially available this compound can vary. The following table summarizes typical purity specifications from various suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for precise data.

| Supplier | Purity Specification | Analysis Method | Reference |

| Supplier A | ≥ 99% | HPLC | [1] |

| Supplier B | 99% | Not specified | [2][3] |

| Supplier C | 97% | Not specified | [4] |

| Supplier D | ≥ 95% | Not specified | [5] |

Experimental Protocols

Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the chemical purity of Fmoc-amino acids.[5] This technique separates the main compound from its impurities based on their hydrophobicity.

3.1.1. Methodology

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 100% B

-

25-30 min: 100% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

3.1.2. Expected Results

The chromatogram should display a major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Potential impurities could include starting materials from the synthesis, byproducts like dipeptides, or degradation products.

Enantiomeric Purity Determination by Chiral HPLC

It is crucial to determine the enantiomeric purity to ensure that the L-enantiomer is not contaminated with its D-counterpart, which can lead to the formation of diastereomeric peptides.

3.2.1. Methodology

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA-3).

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

3.2.2. Expected Results

The chromatogram should ideally show a single peak for the L-enantiomer. The presence of a second peak would indicate the D-enantiomer. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Identity Confirmation by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique to confirm the identity of the compound by determining its molecular weight and fragmentation pattern.

3.3.1. Methodology

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

-

LC Conditions: Similar to the RP-HPLC method described in section 3.1.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

MS Analysis:

-

Full Scan (MS1): Acquire spectra over a mass range of m/z 100-1000 to determine the molecular weight of the parent ion. The expected [M+H]⁺ for this compound (C₂₁H₂₁NO₄) is approximately 352.15.

-

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

-

3.3.2. Expected Results

The full scan mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. The MS/MS spectrum will provide structural information through characteristic fragment ions, such as the loss of the Fmoc group.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the Fmoc group, the amino acid backbone, and the dehydro-leucine side chain.

3.4.1. Methodology

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

3.4.2. Expected ¹H NMR Signals

-

Fmoc Group: A series of multiplets in the aromatic region (approx. 7.2-7.9 ppm) and signals for the CH and CH₂ groups of the fluorenyl moiety (approx. 4.2-4.5 ppm).

-

Leucine Backbone: Signals for the α-proton (CH) and the NH proton.

-

Dehydro-Leucine Side Chain: Characteristic signals for the vinyl protons of the double bond and the methyl groups. The presence of these signals is a key indicator of the dehydro- structure.

Conclusion

A comprehensive purity analysis of this compound is essential for its successful application in peptide synthesis. The combination of RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, LC-MS/MS for identity confirmation, and ¹H NMR for structural verification provides a robust quality control framework. The detailed protocols and workflows presented in this guide are intended to assist researchers and drug development professionals in establishing reliable analytical methods for this important unsaturated amino acid derivative.

References

- 1. Applications_Chiral-[Chiral Application/LC] N-FMOC-DL-Leucine / CHIRALPAK® IA-3 [smartilab.com]

- 2. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Fmoc-4,5-dehydro-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fmoc-4,5-dehydro-L-leucine, a valuable unnatural amino acid for peptide synthesis. It includes a summary of commercial suppliers, detailed experimental protocols for its incorporation into peptides, and an illustrative signaling pathway potentially modulated by peptides containing this residue.

Commercial Suppliers of this compound

This compound is a commercially available building block for solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can introduce conformational constraints and enhance biological activity.[1] Several chemical suppliers offer this compound, with varying purities and available quantities. Below is a summary of key suppliers and their product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Chem-Impex | 87720-55-6 | C₂₁H₂₁NO₄ | 351.4 g/mol | ≥ 99% (HPLC) | Inquire for details |

| Santa Cruz Biotechnology | 87720-55-6 | C₂₁H₂₁NO₄ | 351.4 g/mol | ≥ 97% | Inquire for details |

| AAT Bioquest | 87720-55-6 | C₂₁H₂₁NO₄ | 351.39 g/mol | Inquire for details | 1 g |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis.[2][3] The following is a generalized protocol that can be adapted for manual or automated peptide synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[4]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathway Modulation

The incorporation of unnatural amino acids like 4,5-dehydro-L-leucine can significantly impact the biological activity of peptides, including their ability to modulate signaling pathways. While specific pathways directly targeted by dehydro-leucine-containing peptides are a subject of ongoing research, the structural similarity of this residue to leucine suggests a high probability of interaction with pathways regulated by leucine and its analogs. One of the most prominent of these is the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[5][6][7] Leucine is a known activator of the mTORC1 complex.[7][8]

Below is a simplified representation of the mTOR signaling pathway, illustrating the potential point of influence for a peptide containing a leucine analog.

This diagram illustrates a plausible mechanism where a peptide containing this compound, after cellular uptake, could activate the mTORC1 complex, leading to the phosphorylation of its downstream targets S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth. The unique structural constraints imposed by the dehydro-leucine residue may alter the peptide's binding affinity and efficacy compared to its natural leucine-containing counterpart.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-4,5-dehydro-L-leucine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the non-canonical amino acid Fmoc-4,5-dehydro-L-leucine into synthetic peptides using manual solid-phase peptide synthesis (SPPS). This unsaturated amino acid is a valuable building block for modifying peptides to enhance their stability, introduce conformational constraints, and potentially increase their biological activity.

Introduction

This compound is an analog of L-leucine containing a double bond between the γ and δ carbons. Its incorporation into peptide sequences can lead to increased resistance to enzymatic degradation and can induce specific secondary structures. This makes it a valuable tool in drug discovery and development, particularly for creating novel peptide-based therapeutics. Peptides containing dehydro-amino acids, such as the natural product Vioprolide B which contains a dehydrobutyrine residue, have been shown to exhibit potent biological activities, including cytotoxicity against cancer cells by targeting essential cellular machinery like the eukaryotic elongation factor 1A1 (eEF1A1).[1]

This protocol outlines the manual Fmoc-based solid-phase synthesis, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage and deprotection of the peptide from the solid support.

Data Presentation: Reagents and Synthesis Parameters

The following tables summarize the key reagents and recommended parameters for the successful incorporation of this compound.

Table 1: Key Reagents and Solvents

| Reagent/Solvent | Abbreviation | Purpose |

| Rink Amide Resin | - | Solid support for C-terminal amide peptides |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |

| Dichloromethane | DCM | Solvent for washing |

| Piperidine | - | Reagent for Fmoc group removal |

| This compound | Fmoc-ΔLeu-OH | Amino acid building block |

| HATU / HCTU | - | Coupling (activating) reagent |

| N,N-Diisopropylethylamine | DIPEA | Base for activation and neutralization |

| Trifluoroacetic acid | TFA | Reagent for cleavage and deprotection |

| Triisopropylsilane | TIS | Scavenger to prevent side reactions |

| Deionized Water | H₂O | Scavenger in cleavage cocktail |

Table 2: Quantitative Parameters for a Standard 0.1 mmol Synthesis

| Step | Parameter | Value/Description |

| Resin | Type | Rink Amide (or other suitable resin) |

| Substitution | 0.4 - 0.8 mmol/g | |

| Amount | 125 - 250 mg | |

| Fmoc Deprotection | Reagent | 20% (v/v) Piperidine in DMF |

| Volume | 5 mL | |

| Reaction Time | 1 x 3 min, followed by 1 x 10 min | |

| Amino Acid Coupling | Fmoc-Amino Acid | 4 equivalents (0.4 mmol) |

| Coupling Reagent (HATU/HCTU) | 3.9 equivalents (0.39 mmol) | |

| Base (DIPEA) | 8 equivalents (0.8 mmol) | |

| Solvent Volume | 5 mL DMF | |

| Coupling Time | 1 - 2 hours | |

| Final Cleavage | Reagent Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Volume | 5 - 10 mL | |

| Cleavage Time | 2 - 3 hours |

Experimental Protocol

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide chain.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

-

Add DMF (5-10 mL per gram of resin) to swell the resin. Gently agitate for at least 30 minutes.

-

Drain the DMF.

Fmoc Deprotection

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of this compound

-

In a separate vial, dissolve this compound (4 eq.) and a coupling reagent such as HATU or HCTU (3.9 eq.) in DMF.

-

Add DIPEA (8 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. Note: A longer coupling time may be required for this sterically hindered amino acid. The reaction can be monitored using a Kaiser test; a negative result (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Peptide Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Coupling Fmoc-4,5-dehydro-L-leucine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection of appropriate coupling reagents and detailed protocols for the incorporation of Fmoc-4,5-dehydro-L-leucine (Fmoc-ΔLeu-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The unique structural features of this unsaturated amino acid necessitate careful consideration of coupling conditions to ensure high efficiency and minimize potential side reactions.

Introduction

This compound is a non-canonical amino acid analog used in peptide synthesis to introduce conformational constraints and enhance metabolic stability.[1][2] The presence of a double bond in the side chain can influence peptide secondary structure and improve resistance to enzymatic degradation, making it a valuable building block in drug design and development.[3][4] However, the steric hindrance and electronic properties of the dehydro-leucine residue can present challenges during peptide bond formation. The selection of a suitable coupling reagent is therefore critical for achieving high yields and purity of the final peptide.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent for Fmoc-ΔLeu-OH is guided by principles similar to those for other sterically hindered amino acids. High-reactivity reagents are generally preferred to overcome the steric bulk and ensure efficient acylation. The most commonly employed and effective coupling reagents for such challenging couplings fall into two main classes: aminium/uronium salts and carbodiimides used in conjunction with an additive.

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU demonstrates rapid kinetics and a low risk of racemization, making it an excellent choice for sterically demanding couplings.[5]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU, offering comparable high reactivity and efficiency in peptide bond formation.[6]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A well-established coupling reagent, HBTU provides a good balance of reactivity and stability, though it may be slightly less effective than HATU for particularly difficult sequences.

-

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): This classic combination is a reliable and economical choice. The in situ formation of the HOBt-ester of the amino acid effectively suppresses racemization.[5]

Quantitative Data on Coupling Reagent Performance

While specific comparative data for this compound is limited in the literature, the following table summarizes representative data for the coupling of sterically hindered amino acids, which can serve as a valuable guideline for selecting the appropriate reagent for Fmoc-ΔLeu-OH.

| Coupling Reagent | Class | Typical Reaction Time (min) | Representative Coupling Efficiency (Yield) | Crude Purity | Risk of Racemization |

| HATU | Aminium Salt | 20 - 45 | > 99% | Very High | Very Low[5] |

| HCTU | Aminium Salt | 20 - 60 | > 98% | High | Low |

| HBTU | Aminium Salt | 30 - 60 | 98 - 99% | High | Low to Moderate[5] |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98% | Good | Low[5] |

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Actual results with this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using the recommended reagents in Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU Coupling

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.[5]

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: HCTU Coupling

-

Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

-

Activation: In a separate vial, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

-